molecular formula C15H15LiN4O4 B2818055 Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate CAS No. 2344679-56-5

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate

Cat. No.: B2818055
CAS No.: 2344679-56-5
M. Wt: 322.25
InChI Key: RGWQYRMIVHRCJN-UHFFFAOYSA-M
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride has been reported .


Molecular Structure Analysis

Triazoles have two structural isomers: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can be alkylated, resulting in nearly equimolar mixtures of products .


Physical and Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Cascade Reactions and Recyclization

The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums in THF at low temperature led to rapid cascade reactions, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This process showcases the potential for synthesizing complex heterocyclic systems through anionic cascade recyclization techniques (Ivanov, 2020).

Cycloaddition Reactions

Cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles have been demonstrated, resulting in the formation of novel heterocyclic compounds. These reactions showcase the utility of lithium-based reagents in facilitating cycloaddition reactions, leading to complex heterocyclic architectures (Ghose & Gilchrist, 1991).

Deprotometalation and Iodolysis

The deprotometalation of triazoles using a mixed lithium-zinc combination has been applied in the synthesis of resveratrol analogues. This method highlights the strategic use of lithium-based deprotometalation for the functionalization of heterocyclic compounds, opening pathways to novel bioactive molecules (Nagaradja et al., 2015).

Novel Zwitterionic Heterocycles

Research has explored the formation of novel zwitterionic heterocycles containing hypervalent tin in reactions with lithium diethylamide and N-lithiated azoles. This work exemplifies the innovative use of lithium reagents in the synthesis of heterocyclic compounds with unique structural and electronic properties (Wrackmeyer et al., 2003).

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazoles in general are known to interact with a variety of enzymes and receptors in biological systems, leading to their diverse biological activities .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science .

Properties

IUPAC Name

lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQYRMIVHRCJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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